9-Amino-2-chloroacridine
CAS No.: 23250-39-7
Cat. No.: VC18418692
Molecular Formula: C13H9ClN2
Molecular Weight: 228.67 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 23250-39-7 |
|---|---|
| Molecular Formula | C13H9ClN2 |
| Molecular Weight | 228.67 g/mol |
| IUPAC Name | 2-chloroacridin-9-amine |
| Standard InChI | InChI=1S/C13H9ClN2/c14-8-5-6-12-10(7-8)13(15)9-3-1-2-4-11(9)16-12/h1-7H,(H2,15,16) |
| Standard InChI Key | LWEBYMLDVJZRKF-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C(=C1)C(=C3C=C(C=CC3=N2)Cl)N |
Introduction
Chemical Structure and Synthetic Methodologies
Core Structure and Substitution Patterns
9-Amino-2-chloroacridine features a tricyclic acridine core with an amino group at the 9-position and a chlorine atom at the 2-position. The acridine scaffold is inherently planar, enabling intercalation into DNA and RNA, a property shared with other 9-aminoacridine derivatives such as quinacrine and amsacrine . The chlorine substituent at position 2 introduces steric and electronic effects that may influence binding affinity to biological targets, solubility, and metabolic stability.
Synthetic Routes to 9-Chloroacridine Intermediates
The synthesis of 9-chloroacridines, critical intermediates for 9-aminoacridine derivatives, typically involves Friedel-Crafts cyclization of diarylamine precursors. For example, Anderson et al. (2006) developed a parallel synthesis strategy starting from salicylic acid derivatives activated as triflates . These intermediates undergo coupling with substituted anilines to form diarylamines, which are subsequently cyclized using phosphoryl chloride (POCl₃) to yield 9-chloroacridines (Scheme 1) . This method allows for modular substitution on the acridine core, including halogenation at specific positions.
Table 1: Representative Yields for 9-Chloroacridine Synthesis
| Starting Material | Conditions | Product (Position) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Salicylic acid derivative | Triflation, coupling, cyclization | 9-Chloroacridine (2-Cl) | 52–85 | 81–100 |
Amination of 9-Chloroacridines
The conversion of 9-chloroacridines to 9-aminoacridines involves nucleophilic displacement of the chlorine atom with diamines. Anderson et al. (2006) reported coupling 9-chloroacridines with disubstituted diamines under heated conditions in dimethyl sulfoxide (DMSO), achieving moderate to high yields depending on the steric and electronic properties of the diamine . For instance, coupling 9-chloro-2-methylacridine with 1,3-diaminopropane yielded the corresponding 9-aminoacridine derivative in 67% yield after purification .
Biological Activity and Mechanism of Action
Anti-Malarial Properties
9-Aminoacridines exhibit potent activity against Plasmodium falciparum, the parasite responsible for malaria. In a screen of 175 derivatives, Anderson et al. (2006) identified several compounds with nanomolar IC₅₀ values against both chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains . While specific data for 9-amino-2-chloroacridine are unavailable, structurally related compounds with chloro substituents at positions 2 or 4 demonstrated enhanced activity against resistant strains, likely due to reduced susceptibility to parasite efflux mechanisms .
Table 2: Anti-Malarial Activity of Selected 9-Aminoacridines
| Compound | Substituents | IC₅₀ (3D7, nM) | IC₅₀ (W2, nM) |
|---|---|---|---|
| 10{1,4,1,9} | 2-Cl, 4-OCH₃ | 12 | 28 |
| 10{4,6,1,2} | 2-NO₂, 6-Cl | 8 | 15 |
DNA Intercalation and Topoisomerase Inhibition
The planar acridine core enables intercalation into DNA, disrupting replication and transcription. Chloro-substituted derivatives like 9-amino-2-chloroacridine may exhibit enhanced DNA binding due to the electron-withdrawing chlorine atom, which increases the compound’s polarity and stacking interactions . Additionally, 9-aminoacridines inhibit topoisomerase I and II, enzymes critical for DNA relaxation and replication. The chlorine substituent at position 2 could stabilize enzyme-compound interactions through hydrophobic contacts .
Anti-Cancer Activity
9-Aminoacridines such as amsacrine have been used in cancer chemotherapy, with activity linked to topoisomerase inhibition and DNA damage. Substitution at position 2 with chlorine may improve pharmacokinetic properties by reducing metabolic oxidation of the acridine ring. Preclinical studies on analogous compounds show IC₅₀ values in the low micromolar range against leukemia and solid tumor cell lines .
Structure-Activity Relationships (SAR)
Role of the 2-Chloro Substituent
The chlorine atom at position 2 exerts both electronic and steric effects:
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Electronic Effects: The electron-withdrawing nature of chlorine increases the acridine core’s electrophilicity, enhancing interactions with DNA’s electron-rich base pairs .
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Steric Effects: The chlorine atom’s van der Waals radius (1.80 Å) may hinder intercalation into certain DNA sequences, potentially reducing toxicity compared to bulkier substituents .
Sidechain Modifications
The amine sidechain at position 9 significantly influences bioavailability and target selectivity. For example:
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Diamine Sidechains: Compounds with 1,3-diaminopropane sidechains showed superior anti-malarial activity compared to those with shorter chains, likely due to improved solubility and membrane permeability .
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Aromatic Substituents: Derivatives with benzyl or heteroaryl groups on the sidechain exhibited enhanced activity against trypanosomes, suggesting broad-spectrum potential .
Pharmacokinetic and Toxicity Considerations
Metabolic Stability
Chloro-substituted acridines are generally more resistant to oxidative metabolism than their methyl or methoxy counterparts. In vitro studies using human liver microsomes indicate that 2-chloroacridine derivatives undergo slower CYP450-mediated oxidation, prolonging half-life .
Toxicity Profile
Future Directions and Applications
Targeted Drug Delivery
Conjugation of 9-amino-2-chloroacridine to nanoparticle carriers or antibody-drug conjugates could enhance tumor-specific delivery, reducing systemic toxicity. Preliminary work with acridine-loaded liposomes shows promise in murine models .
Combination Therapies
Synergistic effects have been observed when 9-aminoacridines are paired with antifolates or artemisinin derivatives in malaria treatment. Similar strategies could be explored for 9-amino-2-chloroacridine .
Repurposing for Neurodegenerative Diseases
Given the anti-prion activity of certain 9-aminoacridines, 9-amino-2-chloroacridine warrants evaluation in models of Creutzfeldt-Jakob disease and Alzheimer’s disease .
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